(Z)-3-Methyl-1-butenylbenzene
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Overview
Description
(Z)-3-Methyl-1-butenylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a (Z)-3-methyl-1-butenyl group. This compound is a type of alkene, which means it contains a carbon-carbon double bond. The (Z) notation indicates the specific geometric configuration of the substituents around the double bond, where the higher priority groups are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Methyl-1-butenylbenzene typically involves the alkylation of benzene with an appropriate alkene precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with (Z)-3-methyl-1-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired (Z) configuration is maintained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and precise control of reaction parameters are crucial to achieving high efficiency and maintaining the geometric configuration of the product.
Chemical Reactions Analysis
Types of Reactions: (Z)-3-Methyl-1-butenylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Hydrogenation of the double bond can convert this compound to 3-methylbutylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can include 3-methyl-1-butenylbenzene alcohol, 3-methyl-1-butenylbenzene aldehyde, or 3-methyl-1-butenylbenzoic acid.
Reduction: The major product is 3-methylbutylbenzene.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
(Z)-3-Methyl-1-butenylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-3-Methyl-1-butenylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or other biomolecules, leading to changes in their function or activity.
Comparison with Similar Compounds
(E)-3-Methyl-1-butenylbenzene: The geometric isomer with the higher priority groups on opposite sides of the double bond.
3-Methyl-1-butylbenzene: The fully saturated analog without the double bond.
3-Methylstyrene: A similar compound with a different substitution pattern on the benzene ring.
Uniqueness: (Z)-3-Methyl-1-butenylbenzene is unique due to its specific (Z) configuration, which can influence its reactivity and interactions with other molecules. This geometric configuration can result in different physical and chemical properties compared to its (E) isomer or other similar compounds.
Properties
IUPAC Name |
[(Z)-3-methylbut-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBRPXLXYCFYGU-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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